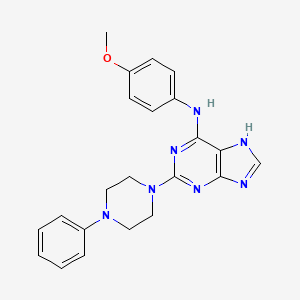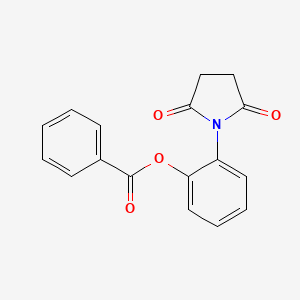![molecular formula C19H13F3N2O3 B12494833 6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12494833.png)
6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6310?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group and an azatricyclic core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the azatricyclic core, introduction of the trifluoromethyl group, and subsequent functionalization to achieve the final product. Common reagents used in these steps include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can yield alcohols .
Aplicaciones Científicas De Investigación
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the azatricyclic core can interact with various enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Share a similar aromatic structure and are known for their diverse biological activities.
Coumarin Derivatives: Contain a benzopyranone core and are used in various medicinal applications.
Uniqueness
9-HYDROXY-11-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1-AZATRICYCLO[6.3.1.0?,(1)(2)]DODECA-4(12),5,7,9-TETRAENE-10-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group and an azatricyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H13F3N2O3 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
9-hydroxy-11-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)11-4-2-5-12(9-11)23-17(26)14-16(25)13-6-1-3-10-7-8-24(15(10)13)18(14)27/h1-6,9,25H,7-8H2,(H,23,26) |
Clave InChI |
NNEYQQUPPZIBPI-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)

![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
![N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide](/img/structure/B12494783.png)

![4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B12494794.png)
![2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12494800.png)
![5-({4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494803.png)

![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494808.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B12494815.png)
![6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B12494823.png)
![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)
![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)
